Hydrogen Bond Donor Count Defines 2-[(Pyridin-4-ylmethyl)-amino]-ethanol Differentiation from N-Methylated Tertiary Amine Analogs
2-[(Pyridin-4-ylmethyl)-amino]-ethanol (CAS 70206-50-7) is a secondary amine and thus retains one hydrogen bond donor (N–H) in addition to the terminal hydroxyl group (total: 2 HBD). By contrast, its closest commercially available analog, 2-(methyl-pyridin-4-ylmethyl-amino)-ethanol (CAS 121489-11-0), is a tertiary amine with no N–H donor (total: 1 HBD). This difference is critical in fragment-based drug discovery where H-bond donor count directly affects binding enthalpy, solubility, and compliance with lead-likeness criteria [REFS-1, REFS-2].
| Evidence Dimension | Hydrogen bond donor (HBD) count |
|---|---|
| Target Compound Data | 2 HBD (secondary amine N–H + terminal –OH) |
| Comparator Or Baseline | 2-(Methyl-pyridin-4-ylmethyl-amino)-ethanol (CAS 121489-11-0): 1 HBD (terminal –OH only; tertiary amine lacks N–H) |
| Quantified Difference | 1 additional HBD for target compound; molecular weight difference: 152.19 vs. 166.22 g/mol (Δ = 14.03 g/mol, corresponding to one methylene group) |
| Conditions | Structural comparison based on chemical formula and functional group analysis |
Why This Matters
The additional H-bond donor enables distinct protein–ligand interaction geometries and improves aqueous solubility, making the target compound preferable when a secondary amine pharmacophore or reactive handle is required for further derivatization.
